2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxo group, a pyrimidinyl group, a pyrrolidinyl group, and an imidazolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the imidazolidine carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidinyl and pyrrolidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-oxo-pyrrolidin-1-yl-butyramide: Shares the pyrrolidinyl and oxo groups but differs in the rest of the structure.
Pyrimidine derivatives: Compounds with similar pyrimidinyl groups but different functional groups attached.
Imidazole derivatives: Compounds containing the imidazole ring, which is structurally related to the imidazolidine moiety.
Uniqueness
2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-oxo-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c20-12-16-6-8-19(12)13(21)17-9-10-3-1-7-18(10)11-14-4-2-5-15-11/h2,4-5,10H,1,3,6-9H2,(H,16,20)(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNQNCIBJVIHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)N3CCNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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